Mecoprop-2-ethylhexyl ester

Übersicht

Beschreibung

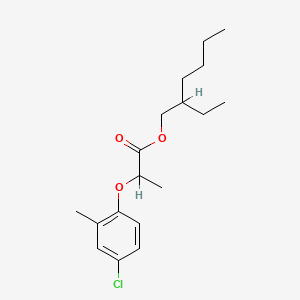

Mecoprop-2-ethylhexyl ester is an organic compound with the molecular formula C18H27ClO3. It is commonly used as an active ingredient in herbicides due to its effectiveness in controlling broadleaf weeds. The compound is characterized by the presence of a 4-chloro-2-methylphenoxy group attached to a propanoate ester, which is further linked to a 2-ethylhexyl chain .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylhexyl 2-(4-chloro-2-methylphenoxy)propanoate involves several steps:

Formation of Sodium Chloroacetate: Chloroacetic acid is reacted with caustic soda to form sodium chloroacetate.

Formation of Sodium o-Cresolate: Ortho-cresol is reacted with caustic soda to form sodium o-cresolate.

Formation of 2-Methyl Sodium Phenoxyacetate: Sodium chloroacetate is added to sodium o-cresolate to form 2-methyl sodium phenoxyacetate.

Chlorination: The reaction mixture is transferred to a chlorination vessel, where hydrochloric acid is added to form 2-methyl phenoxy acetic acid crystals.

Industrial Production Methods

The industrial production of 2-ethylhexyl 2-(4-chloro-2-methylphenoxy)propanoate follows similar steps as the synthetic route but on a larger scale. The process involves the use of large reaction vessels, continuous monitoring of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Mecoprop-2-ethylhexyl ester undergoes various chemical reactions, including:

Esterification: Formation of the ester bond during synthesis.

Hydrolysis: Breakdown of the ester bond in the presence of water or acidic/basic conditions.

Substitution: Replacement of the chlorine atom with other functional groups under specific conditions.

Common Reagents and Conditions

Esterification: Isooctyl alcohol and concentrated sulfuric acid.

Hydrolysis: Water, acidic or basic catalysts.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Hydrolysis: Produces 4-chloro-2-methylphenoxyacetic acid and 2-ethylhexanol.

Substitution: Produces derivatives with different functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Mecoprop-2-ethylhexyl ester is widely utilized in various agricultural practices, particularly in the following areas:

-

Turf Management:

- Used on lawns, sports fields, and golf courses for controlling broad-leaved weeds such as clover, chickweed, and plantains.

- Effective in maintaining the aesthetic quality and health of turfgrass by minimizing weed competition.

- Cereal Crops:

- Amenity Horticulture:

Environmental Impact

Mecoprop-P 2EHE is designed to degrade into its active form, mecoprop, which is known for its relatively low toxicity to non-target organisms when used according to label directions. It has been evaluated for environmental fate and ecotoxicity, demonstrating rapid breakdown in soil and water environments .

Case Study 1: Turf Management Efficacy

A study conducted on golf courses in Europe evaluated the effectiveness of mecoprop-P 2EHE in controlling broad-leaved weeds. The results indicated a significant reduction in weed populations within two weeks of application, with turf health improving markedly as a result .

Case Study 2: Cereal Crop Yield Enhancement

In a controlled trial involving wheat fields, the application of mecoprop-P 2EHE resulted in a 20% increase in yield compared to untreated plots. The herbicide effectively suppressed weed growth during critical growth periods, allowing for better nutrient uptake by the crops .

Regulatory Status

Mecoprop-P 2EHE is approved for use under various regulatory frameworks globally. In Europe, it is registered under EC Regulation 1107/2009 for use as a herbicide with specific guidelines on application rates and timing .

Data Table: Efficacy Against Common Weeds

| Weed Species | Control Efficacy (%) | Application Rate (L/ha) | Timing of Application |

|---|---|---|---|

| Clover | 90 | 1.0 | Post-emergence |

| Chickweed | 85 | 1.0 | Post-emergence |

| Plantain | 75 | 1.0 | Post-emergence |

| Ground Ivy | 80 | 1.0 | Post-emergence |

Wirkmechanismus

The herbicidal action of 2-ethylhexyl 2-(4-chloro-2-methylphenoxy)propanoate is primarily due to its ability to mimic natural plant hormones called auxins. The compound disrupts normal plant growth by causing uncontrolled cell division and elongation, leading to the death of the targeted weeds. The molecular targets include auxin receptors and related signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Ethylhexyl (4-chloro-2-methylphenoxy)acetate

- 2-Methyl-4-chlorophenoxyacetic acid

- Mecoprop-2-ethylhexyl ester

Uniqueness

This compound stands out due to its specific structural configuration, which enhances its herbicidal activity and selectivity. Compared to similar compounds, it offers improved efficacy in controlling a wide range of broadleaf weeds while minimizing damage to crops .

Biologische Aktivität

Mecoprop-2-ethylhexyl ester (Mecoprop-P) is a widely used herbicide belonging to the phenoxy herbicide family, primarily utilized for controlling broadleaf weeds in agricultural and domestic settings. This article delves into the biological activity of Mecoprop-P, focusing on its metabolism, toxicity, environmental impact, and case studies that illustrate its effects.

Chemical Structure and Properties

Mecoprop-P is a chiral compound with the IUPAC name (RS)-2-(4-chloro-2-methylphenoxy)propanoic acid. The compound exists as a mixture of two stereoisomers, with the R-isomer being responsible for its herbicidal activity. Its chemical structure allows it to mimic the plant hormone auxin, leading to uncontrolled growth in target plants.

Metabolism and Degradation

Mecoprop-P undergoes rapid hydrolysis in biological systems, converting into its active form, Mecoprop. Studies have shown that the ester form is metabolized quickly, with no circulating ester detected in systemic circulation after administration. The primary metabolic pathway involves hydrolysis to produce Mecoprop, which is then further degraded by microbial action in soil and water environments .

Table 1: Summary of Metabolism Studies on Mecoprop-P

Toxicity Profile

The United States Environmental Protection Agency (EPA) classifies Mecoprop as a Class III toxin, indicating it is slightly toxic. Acute exposure can lead to symptoms such as irritation of the skin and eyes, while chronic exposure may result in more severe health effects including potential nephrotoxicity and reproductive toxicity .

Case Study: Chronic Dietary Exposure

In a chronic dietary study on rats, a No Observed Adverse Effect Level (NOAEL) was established at 4 mg/kg/day. Doses above this threshold resulted in increased kidney weights and nephropathy among females, highlighting the need for careful monitoring of exposure levels .

Environmental Impact

Mecoprop-P’s mobility in soil and water systems raises concerns regarding its environmental impact. It is known to leach into groundwater due to its water solubility and low adsorption coefficients in various soil types. Research indicates that biodegradation is the primary attenuation mechanism for Mecoprop-P in subsurface environments .

Table 2: Environmental Behavior of Mecoprop-P

| Parameter | Value | Implication |

|---|---|---|

| Koc (Soil Adsorption Coefficient) | 0.3 - 4.5 mL/g | Low potential for soil retention |

| Biodegradation Rate | Rapid in topsoil | Reduces persistence in the environment |

| Leachability | Medium | Potential groundwater contamination |

Eigenschaften

IUPAC Name |

2-ethylhexyl 2-(4-chloro-2-methylphenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27ClO3/c1-5-7-8-15(6-2)12-21-18(20)14(4)22-17-10-9-16(19)11-13(17)3/h9-11,14-15H,5-8,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTKQOOQEPXMMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C(C)OC1=C(C=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40992016 | |

| Record name | 2-Ethylhexyl 2-(4-chloro-2-methylphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40992016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71526-69-7 | |

| Record name | Mecoprop 2-ethylhexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71526-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl 2-(4-chloro-2-methylphenoxy)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071526697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexyl 2-(4-chloro-2-methylphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40992016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl 2-(4-chloro-2-methylphenoxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.